
5,6-Dibromo-1h-benzotriazole
Overview
Description
5,6-Dibromo-1h-benzotriazole: is a halogenated derivative of benzotriazole, characterized by the presence of two bromine atoms at the 5 and 6 positions of the benzotriazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dibromo-1h-benzotriazole typically involves the bromination of benzotriazole. One common method includes the reaction of benzotriazole with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{N}_3 + 2\text{Br}_2 \rightarrow \text{C}_6\text{H}_3\text{Br}_2\text{N}_3 + 2\text{HBr} ]
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes, but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Biochemical Interactions with Protein Kinase CK2α
HBBH acts as a competitive ATP-binding inhibitor of human CK2α (hCK2α). Its interactions involve:
Binding Thermodynamics
Parameter | HBBH Value | TBBt (Reference) | Method |
---|---|---|---|
Dissociation (Kd₁) | 0.28 μM | 0.18 μM | MST |
IC₅₀ (CK2α) | 1.10 μM | 0.60 μM | Enzymatic |
ΔTm (pH 8.7) | +7.2°C | +9.3°C | nanoDSF |
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Electrostatic dominance : At pH >7, HBBH’s anionic form binds K68 via ionic interactions, outweighing potential halogen bonding .
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pH sensitivity : Binding affinity decreases below pH 7 due to protonation (nH⁺ = 0.8 ± 0.1) .
N1-Methylation
Methylation at the triazole N1 position (forming 1-CH₃-HBBH) neutralizes the compound, reducing CK2α affinity (ΔTm = +1.8°C vs. +7.2°C for HBBH) . This confirms the critical role of the anionic triazole in binding.
Halogen Substitution Effects
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Bromine vs. iodine : Replacing bromine with iodine (e.g., 5,6-diiodo analog HIIH) slightly weakens binding (Kd₁ = 0.35 μM) but improves mitochondrial safety profiles .
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Tetrahalogenation : Adding bromines at positions 4 and 7 (BIIB) increases hydrophobicity but does not enhance CK2α inhibition compared to HBBH .
Biological Activity and Selectivity
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Reduced mitochondrial toxicity : 50% mitochondrial membrane depolarization at 15 μM vs. 8 μM for TBBt .
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pH-dependent uncoupling : Disrupts mitochondrial potential more strongly under acidic conditions (pH 6.5) .
Comparative Analysis with Analogues
Compound | Halogens | Kd₁ (μM) | IC₅₀ (μM) | logP |
---|---|---|---|---|
HBBH | 5,6-Br | 0.28 | 1.10 | 2.8 |
TBBt | 4,5,6,7-Br | 0.18 | 0.60 | 3.5 |
HIIH | 5,6-I | 0.35 | 1.30 | 2.6 |
BIIB | 4,7-Br;5,6-I | 0.42 | 1.80 | 3.2 |
Data derived from MST, enzymatic assays, and computational modeling .
Scientific Research Applications
Anticancer Research
5,6-Dibromo-1H-benzotriazole has been investigated for its potential as an inhibitor of protein kinase CK2, which is implicated in various cancers. Studies have shown that halogenated benzotriazoles can effectively inhibit the activity of CK2, with this compound being one of the promising candidates due to its cytotoxic effects on cancer cell lines. For instance, it was found that this compound exhibits significant inhibitory activity against human cancer cells, making it a subject of interest for further drug development aimed at cancer treatment .
Antimicrobial Activity
The compound has demonstrated broad-spectrum antimicrobial properties. Research indicates that this compound exhibits activity against various bacterial strains and protozoa. Specifically, it has been reported to be effective against Acanthamoeba castellanii, a pathogenic protozoan . In laboratory settings, derivatives of benzotriazole have shown significant antibacterial activity against both gram-positive and gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent efficacy .
Halogen Bonding and Anion Recognition
This compound is also studied for its unique halogen bonding capabilities. This property allows it to act as a receptor for anions in various chemical environments. The ability to form halogen bonds can be utilized in sensor technologies and molecular recognition systems, where selective binding to anions is crucial .
Synthesis and Analytical Applications
In synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex organic molecules. Its derivatives are employed in the preparation of various heterocyclic compounds and have been used as reagents in analytical chemistry for the detection of metals such as silver . The compound's ability to form stable complexes makes it valuable in both organic synthesis and material sciences.
Table 1: Summary of Biological Activities
Case Study: Inhibition of Protein Kinase CK2
In a study assessing the inhibitory effects of various benzotriazole derivatives on CK2 activity, this compound was identified as a potent inhibitor with a favorable binding affinity. The results indicated that modifications to the benzotriazole structure could enhance its efficacy as an anticancer agent while minimizing side effects on normal cells .
Mechanism of Action
The primary mechanism of action of 5,6-Dibromo-1h-benzotriazole involves its interaction with protein kinase CK2. The compound binds to the catalytic subunit of CK2, inhibiting its activity and thereby affecting various downstream signaling pathways involved in cell growth and survival . This inhibition can lead to reduced cell proliferation and increased apoptosis, particularly in cancer cells.
Comparison with Similar Compounds
4,5,6,7-Tetrabromo-1h-benzotriazole: Another halogenated benzotriazole with four bromine atoms, known for its strong inhibitory effects on protein kinase CK2.
5,6-Diiodo-1h-benzotriazole: A similar compound with iodine atoms instead of bromine, which has been shown to have comparable biological activity.
Uniqueness: 5,6-Dibromo-1h-benzotriazole is unique due to its specific bromination pattern, which imparts distinct chemical and biological properties
Biological Activity
5,6-Dibromo-1H-benzotriazole (DBBT) is a compound belonging to the benzotriazole family, which has garnered attention due to its diverse biological activities. This article explores the biological properties of DBBT, focusing on its antibacterial, antifungal, antiprotozoal, and potential cytotoxic effects.
Chemical Structure and Properties
This compound is characterized by the presence of bromine substituents on the benzene ring of the triazole structure. Its molecular formula is , and it exhibits properties typical of halogenated heterocycles, which often enhance biological activity.
Antibacterial Activity
DBBT has demonstrated significant antibacterial properties against various bacterial strains. In particular:
- In vitro Studies : A study reported that DBBT exhibited activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for DBBT ranged from 12.5 to 25 μg/mL, comparable to standard antibiotics such as nitrofurantoin .
Bacterial Strain | MIC (μg/mL) |
---|---|
MRSA | 12.5 - 25 |
E. coli | 12.5 - 25 |
Bacillus subtilis | Not specified |
Pseudomonas fluorescens | Not specified |
Antifungal Activity
DBBT has also shown promise as an antifungal agent. It acts by inhibiting fungal cytochrome P450 enzymes, particularly CYP51, which is essential for ergosterol biosynthesis in fungi. This inhibition leads to disrupted cell membrane integrity and fungal growth .
Antiprotozoal Activity
Research indicates that DBBT possesses antiprotozoal activity against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies demonstrated that DBBT significantly reduced the viability of both epimastigote and trypomastigote forms of the parasite:
- Dose-Dependent Activity : At concentrations of 25 μg/mL and 50 μg/mL, DBBT decreased the number of viable epimastigotes by approximately 50% and 64%, respectively .
Cytotoxic Effects
The cytotoxicity of DBBT has been evaluated in various cancer cell lines. Preliminary findings suggest that it may inhibit cell proliferation through mechanisms involving apoptosis and mitochondrial dysfunction:
- Cell Line Studies : In studies involving human cancer cell lines, DBBT exhibited cytotoxic effects with IC50 values indicating significant potential for further development as a chemotherapeutic agent .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of DBBT:
- Antimicrobial Efficacy : A comprehensive review highlighted the effectiveness of benzotriazole derivatives in combating resistant bacterial strains, positioning DBBT as a candidate for further research in antibiotic development .
- Protozoan Inhibition : The efficacy of DBBT against T. cruzi was documented in a controlled laboratory setting, showcasing its potential as an antiprotozoal treatment .
- Cytotoxic Mechanisms : Investigations into the mechanisms behind DBBT's cytotoxicity revealed its impact on mitochondrial function and cell cycle regulation, suggesting pathways for therapeutic exploitation in oncology .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5,6-Dibromo-1H-benzotriazole, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis involves bromination of o-phenylenediamine with amine protection (e.g., p-toluenesulfonyl chloride) to prevent side reactions. Subsequent deprotection with concentrated H₂SO₄ and diazotization using NaNO₂ yields the final product . Key parameters include:
- Protection/Deprotection : Ensures regioselective bromination at the 5,6-positions.
- Solvent Choice : Polar aprotic solvents (e.g., DMSO) enhance reaction efficiency.
- Temperature Control : Diazotization requires low temperatures (0–5°C) to avoid decomposition.
Q. How can researchers characterize this compound to confirm structural integrity?
- Methodological Answer : Use a combination of:
- Spectroscopy : NMR (¹H/¹³C) to verify substitution patterns and purity. For example, bromine atoms induce distinct deshielding in aromatic protons.
- Mass Spectrometry : High-resolution MS confirms molecular weight (C₆H₃Br₂N₃; 284.83 g/mol).
- Melting Point Analysis : Compare observed m.p. (141–143°C) with literature values .
Q. What are the baseline biological activities of this compound in antimicrobial studies?
- Methodological Answer : In vitro assays against Acanthamoeba castellanii demonstrate superior efficacy (IC₅₀ values 2–5 µM) compared to chlorhexidine, a standard antiprotozoal agent. Protocols include:
- Culture Conditions : Axenic cultures at 25°C in peptone-yeast-glucose medium.
- Dose-Response Curves : 24–48 hour exposure with viability assessed via trypan blue exclusion .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for halogenated benzotriazoles?
- Methodological Answer : Discrepancies in NMR/IR spectra often arise from tautomerism (1H vs. 2H tautomers) or solvent effects. Strategies include:
- Variable Temperature NMR : Identify tautomeric equilibria by observing peak splitting at low temperatures.
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict dominant tautomers and validate experimental data .
Q. What mechanistic insights explain the enhanced antiprotozoal activity of this compound?
- Methodological Answer : Hypothesized mechanisms include:
- DNA Intercalation : Bromine atoms increase lipophilicity, enhancing membrane penetration and DNA binding.
- Enzyme Inhibition : Molecular docking studies suggest interactions with protozoal kinase ATP-binding pockets (e.g., hydrogen bonding with triazole N-atoms) .
Q. How do synthetic byproducts or isomerization pathways impact the purity of this compound?
- Methodological Answer : Common impurities include:
- Regioisomers : 4,6- or 4,7-Dibromo derivatives, detectable via HPLC with UV detection (λ = 254 nm).
- Oxidation Byproducts : Benzotriazole N-oxides, mitigated by inert atmospheres (N₂/Ar) during synthesis .
Q. Data Analysis & Experimental Design
Q. How should researchers design dose-response experiments to evaluate toxicity thresholds?
- Methodological Answer :
- Concentration Range : Test 0.1–100 µM in logarithmic increments.
- Controls : Include vehicle (DMSO) and positive controls (e.g., chlorhexidine).
- Statistical Power : Use ≥3 replicates and ANOVA with post-hoc Tukey tests .
Q. What strategies validate the reproducibility of synthetic protocols across laboratories?
- Methodological Answer :
- Interlab Studies : Share detailed protocols (e.g., reagent purity, stirring time) via platforms like PubChem or EPA DSSTox .
- Round-Robin Testing : Compare yields and spectral data from independent labs to identify critical variables (e.g., humidity effects on NaNO₂ stability) .
Q. Contradiction Management
Q. How can conflicting reports about biological efficacy be reconciled?
- Methodological Answer :
Properties
IUPAC Name |
5,6-dibromo-2H-benzotriazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2N3/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H,(H,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DULRVLLMOREPRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=NNN=C21)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.92 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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